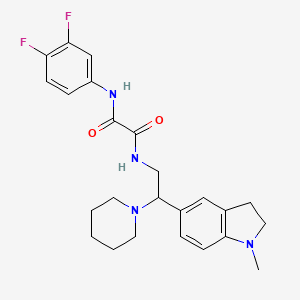

N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Description

This oxalamide derivative is a synthetic compound characterized by a central oxalamide (ethanediamide) backbone substituted with two distinct aromatic/heterocyclic groups:

- N1-terminal: A 3,4-difluorophenyl group, introducing electron-withdrawing fluorine atoms at the 3- and 4-positions of the benzene ring.

- N2-terminal: A 2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl moiety, combining a methyl-substituted indoline (a bicyclic structure with a five-membered nitrogen-containing ring fused to a benzene ring) and a piperidine group.

The compound’s molecular formula is C25H28F2N4O2, with an average mass of 454.52 g/mol and a monoisotopic mass of 454.2147 g/mol .

Properties

IUPAC Name |

N'-(3,4-difluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F2N4O2/c1-29-12-9-17-13-16(5-8-21(17)29)22(30-10-3-2-4-11-30)15-27-23(31)24(32)28-18-6-7-19(25)20(26)14-18/h5-8,13-14,22H,2-4,9-12,15H2,1H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNNIPFYESNZFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:

Formation of the Difluorophenyl Intermediate:

Synthesis of the Indolinyl Intermediate: The indolinyl group can be synthesized via cyclization reactions involving aniline derivatives.

Coupling Reactions: The difluorophenyl and indolinyl intermediates are then coupled with a piperidinyl group using amide bond formation techniques, often employing reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogenation catalysts.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its therapeutic potential in treating various diseases, possibly as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

The oxalamide scaffold is a versatile platform for modulating receptor interactions (e.g., TAS1R1/TAS1R3 umami taste receptors) or pharmacokinetic properties. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Effects : The 3,4-difluorophenyl group in the target compound may enhance metabolic stability compared to methoxy-substituted analogs (e.g., S336) due to fluorine’s resistance to oxidation .

- Piperidine vs. Piperidine derivatives often exhibit improved bioavailability in CNS-targeting drugs, though this is speculative here .

Metabolic and Pharmacokinetic Comparisons

- S336 : Rapid plasma clearance in rats, with poor oral bioavailability due to first-pass metabolism. Primary pathways include hydrolysis of the oxalamide bond and oxidation of methoxy/pyridine groups .

- Target Compound : Predicted to undergo similar hydrolysis but with slower oxidation of the 3,4-difluorophenyl group. Piperidine may undergo N-dealkylation or ring hydroxylation, as seen in related pharmaceuticals .

- Regulatory Status : S336 has global regulatory approval (FEMA 4233), whereas the target compound remains in preclinical research phases .

Biological Activity

N1-(3,4-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular architecture characterized by:

- Molecular Formula : CHFNO

- Molecular Weight : 442.5 g/mol

- CAS Number : 922032-04-0

The presence of the difluorophenyl group, along with the oxalamide functional group, suggests potential interactions with biological targets that could lead to therapeutic effects.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with specific receptors or enzymes involved in various biological pathways, particularly those related to neurological and oncological processes. The oxalamide group is known for its role in modulating biological activities, which may include:

- Receptor Modulation : Potential interaction with neurotransmitter receptors.

- Enzyme Inhibition : Possible inhibition of enzymes involved in disease pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Potential | In vitro studies suggest efficacy against various cancer cell lines. |

| Neuroprotective Effects | Preliminary data indicate potential neuroprotective properties in models of neurodegeneration. |

| Antimicrobial Activity | Exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Anticancer Studies :

- A study demonstrated that this compound reduced cell viability in various cancer cell lines by inducing apoptosis. The compound was shown to activate caspase pathways, leading to programmed cell death .

- Neuroprotective Effects :

- Antimicrobial Activity :

Q & A

Q. Advanced Research Focus

- Computational Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs) based on the compound’s 3D conformation .

- Mutagenesis Studies : Replace key substituents (e.g., difluorophenyl with chlorophenyl) to evaluate binding affinity changes .

- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors (e.g., oxalamide carbonyl groups) using Schrödinger Suite .

How can contradictory data on reaction yields be resolved?

Q. Advanced Research Focus

- Design of Experiments (DOE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify optimal conditions .

- Kinetic Studies : Monitor reaction progress via LC-MS to detect intermediates or side products .

- Comparative Validation : Replicate reported protocols (e.g., from vs. 9) under controlled conditions to assess reproducibility .

What strategies improve solubility and bioavailability for in vivo studies?

Q. Advanced Research Focus

- Salt Formation : React with HCl or sodium citrate to enhance aqueous solubility .

- Prodrug Design : Modify the oxalamide group with ester prodrugs for gradual hydrolysis in vivo .

- Nanoparticle Encapsulation : Use PEGylated liposomes to improve plasma stability and tissue penetration .

How can biological target engagement be experimentally validated?

Q. Advanced Research Focus

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) with immobilized protein targets .

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in live cells post-treatment .

- RNAi Knockdown : Silence putative targets (e.g., kinases) and assess compound efficacy loss .

What computational tools predict metabolic stability and toxicity?

Q. Advanced Research Focus

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism and hERG channel inhibition .

- Molecular Dynamics (MD) Simulations : Simulate liver microsomal interactions to identify vulnerable metabolic sites .

- Toxicity Profiling : Cross-reference with Tox21 database to flag potential hepatotoxicity risks .

How can reaction scalability be achieved without compromising yield?

Q. Advanced Research Focus

- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., coupling reactions) to maintain temperature control .

- Catalyst Immobilization : Use polymer-supported catalysts for easy recovery and reuse .

- Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring .

What experimental controls are critical for in vitro assays?

Q. Basic Research Focus

- Negative Controls : Include DMSO vehicle and scrambled compound analogs .

- Positive Controls : Use established inhibitors/agonists for the target (e.g., staurosporine for kinase assays) .

- Dose-Response Curves : Test 10⁻⁹–10⁻⁴ M ranges to calculate IC₅₀/EC₅₀ values .

How can off-target effects be systematically evaluated?

Q. Advanced Research Focus

- Phosphoproteomics : Use LC-MS/MS to profile kinase inhibition across >500 human kinases .

- CRISPR-Cas9 Screens : Perform genome-wide knockout screens to identify synthetic lethal interactions .

- Differential Scanning Fluorimetry (DSF) : Screen against a panel of purified proteins to detect off-target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.